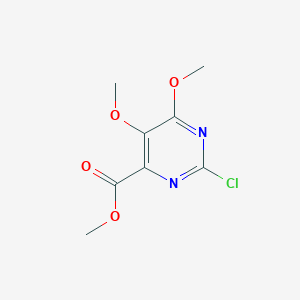
2-Methyl-4-pyridinecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-pyridinecarbonyl chloride is a chemical compound with the molecular formula C7H6ClNO . It is a pyridine derivative that is commonly used in organic synthesis and pharmaceutical research.
Molecular Structure Analysis
The conformation and vibration analysis of pyridinecarbonyl chlorides have been computed using B3LYP hybrid density functional with 6-311++G** basis set . The two equivalent planar structures of 4-pyridinecarbonyl chloride are separated by an energy barrier of 4.55 kcal/mol .Physical And Chemical Properties Analysis
2-Methyl-4-pyridinecarbonyl chloride has a molecular weight of 155.58 g/mol . Its boiling point is 234.4±20.0°C at 760 mmHg . The density is 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Pharmaceutical Research: Synthesis of Bioactive Compounds
2-Methyl-4-pyridinecarbonyl chloride is utilized in pharmaceutical research for the synthesis of various bioactive compounds. It serves as a key intermediate in the formation of Schiff bases with pyridine derivatives, which are known for their wide range of biological activities . These activities include antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer properties. The versatility of this compound allows for the development of new drugs and therapeutic agents.
Material Science: Advanced Material Synthesis
In material science, 2-Methyl-4-pyridinecarbonyl chloride is used to modify the properties of materials at a molecular level. Its reactivity with various organic and inorganic substrates enables the creation of materials with specific characteristics, such as enhanced durability, conductivity, or biocompatibility . This compound’s role in material science is pivotal for the development of high-performance materials used in technology and industry.
Chemical Synthesis: Intermediate for Complex Reactions
This compound is a valuable intermediate in chemical synthesis. It is involved in complex reactions such as free radical bromination and nucleophilic substitution, which are fundamental in constructing intricate organic molecules . Its stability and reactivity make it an essential building block for synthesizing a wide array of chemical products.
Agriculture: Development of Agrochemicals
2-Methyl-4-pyridinecarbonyl chloride has potential applications in agriculture, particularly in the synthesis of agrochemicals. It can be used to create compounds that protect crops from pests and diseases or enhance growth and yield . The development of new agrochemicals using this compound could lead to more sustainable and efficient agricultural practices.
Biotechnology: Enzyme Inhibition and Activation
In biotechnology, 2-Methyl-4-pyridinecarbonyl chloride plays a role in enzyme inhibition and activation studies. It can be used to modify enzymes or receptor sites, allowing researchers to study the mechanisms of action and develop biotechnological solutions for various industries . This includes the production of biofuels, waste treatment, and the creation of biologically derived materials.
Environmental Applications: Pollution Remediation
The compound’s reactivity is also explored in environmental applications, particularly in pollution remediation. Researchers are investigating its use in the breakdown of pollutants or the synthesis of environmentally friendly chemicals that can aid in cleaning up contaminated sites . This aligns with the global efforts to reduce environmental pollution and promote sustainability.
Propriétés
IUPAC Name |
2-methylpyridine-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYYVHNIHCOWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472618 |
Source


|
| Record name | 2-METHYL-4-PYRIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-pyridinecarbonyl chloride | |
CAS RN |
99911-04-3 |
Source


|
| Record name | 2-METHYL-4-PYRIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














